BenchChemオンラインストアへようこそ!

3-Pyrazinyl-1,2,4-oxadiazole

Medicinal Chemistry Scaffold Selection Drug Design

3-Pyrazinyl-1,2,4-oxadiazole (CAS 112570-98-6; IUPAC: 3-pyrazin-2-yl-1,2,4-oxadiazole) is a heterocyclic building block comprising a pyrazine ring linked at the 3-position to a 1,2,4-oxadiazole core (C6H4N4O, MW = 148.12 g/mol). It belongs to the privileged 1,2,4-oxadiazole pharmacophore class, recognized for its hydrolytic stability and capacity to serve as a bioisosteric replacement for ester and amide functionalities.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 112570-98-6
Cat. No. B055275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazinyl-1,2,4-oxadiazole
CAS112570-98-6
Synonyms3-pyrazinyl-1,2,4-oxadiazole
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NOC=N2
InChIInChI=1S/C6H4N4O/c1-2-8-5(3-7-1)6-9-4-11-10-6/h1-4H
InChIKeyUMLFDKVERILJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrazinyl-1,2,4-oxadiazole (CAS 112570-98-6): Physicochemical Profile, Scaffold Identity, and Procurement Rationale


3-Pyrazinyl-1,2,4-oxadiazole (CAS 112570-98-6; IUPAC: 3-pyrazin-2-yl-1,2,4-oxadiazole) is a heterocyclic building block comprising a pyrazine ring linked at the 3-position to a 1,2,4-oxadiazole core (C6H4N4O, MW = 148.12 g/mol) . It belongs to the privileged 1,2,4-oxadiazole pharmacophore class, recognized for its hydrolytic stability and capacity to serve as a bioisosteric replacement for ester and amide functionalities [1]. The compound has been employed as a structural scaffold in antimycobacterial, diuretic, and kinase-targeted drug discovery programs [2]. Predicted physicochemical properties include an ACD/LogP of 0.04, five hydrogen-bond acceptor sites, zero hydrogen-bond donors, and a topological polar surface area of 65 Ų, placing it within favorable drug-like property space .

Why 3-Pyrazinyl-1,2,4-oxadiazole Cannot Be Interchanged with Alternative Oxadiazole Regioisomers or Heterocyclic Bioisosteres


Oxadiazole-based scaffolds are not interchangeable across regioisomeric or bioisosteric classes. Matched molecular pair analysis across the AstraZeneca corporate collection demonstrates that 1,2,4-oxadiazole regioisomers exhibit approximately one order of magnitude higher lipophilicity (logD) compared to their 1,3,4-oxadiazole counterparts, a difference driven by divergent hydrogen-bond acceptor strengths and dipole moments [1]. This physicochemical divergence translates into measurable differences in metabolic turnover (higher CYP450 liability for 1,2,4-oxadiazoles), solubility (lower for 1,2,4-isomers), and hERG affinity profiles [1]. Furthermore, 1,2,4-oxadiazole-5(4H)-one derivatives of pyrazine function as carboxylic acid bioisosteres of pyrazinoic acid with hydrolysis resistance, whereas the parent carboxylic acid (pyrazinoic acid) suffers from poor mycobacterial cell wall penetration and is inactive in vitro [2]. Substituting the pyrazine ring with a pyridine ring in analogous 1,2,4-oxadiazole systems alters antimycobacterial potency profiles, confirming that both the heterocycle identity and the oxadiazole regioisomer position are critical determinants of biological activity [2].

Quantitative Differentiation Evidence for 3-Pyrazinyl-1,2,4-oxadiazole: Comparator-Anchored Performance Data


Regioisomeric Lipophilicity Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs

In a systematic matched molecular pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole isomer consistently exhibits approximately one order of magnitude higher logD values compared to the corresponding 1,3,4-oxadiazole matched pair (up to ~1.2 log units difference), reflecting the weaker hydrogen-bond acceptor character of the 1,2,4-isomer [1]. This higher lipophilicity is associated with increased CYP450 metabolic turnover but may confer advantages in target engagement for lipophilic binding sites or in achieving CNS penetration where higher logD is desirable [1]. The finding isolates the heterocyclic regioisomer itself as the causal variable independent of the appended pyrazine ring, establishing a class-level property applicable to 3-pyrazinyl-1,2,4-oxadiazole.

Medicinal Chemistry Scaffold Selection Drug Design

Hydrolytic Stability Advantage of 1,2,4-Oxadiazole Core over Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring is established as a hydrolysis-resistant bioisostere for ester and amide functional groups, a property conferred by the aromatic stabilization of the fully conjugated ring system [1]. In the Gezginci et al. 2001 study, the unprotected 3-pyrazinyl-1,2,4-oxadiazole-5(4H)-one (compound 4) demonstrated an MIC of 800 µM (131 µg/mL) against M. tuberculosis H37Rv in BACTEC 6A medium, which was one-half the potency of pyrazinamide (MIC = 49 µM, 13 µg/mL) [2]. Notably, the parent carboxylic acid analog (pyrazinoic acid) is inactive due to poor penetration, while pyrazinamide itself requires intracellular amidase-mediated conversion to pyrazinoic acid for activity [2]. Conversion of the inactive polar oxadiazolone 3 into its pivaloyloxymethyl (POM) prodrug 6 increased potency 4-fold over pyrazinamide (MIC = 100 µM vs. pyrazinamide 49 µM), demonstrating the prodrug-enabling capacity of the scaffold [2].

Metabolic Stability Bioisosterism Prodrug Design

Physicochemical Property Differentiation: Hydrogen-Bond Capacity and Drug-Likeness Profile

3-Pyrazinyl-1,2,4-oxadiazole presents a distinctive hydrogen-bond acceptor-rich (HBA = 5) yet hydrogen-bond donor-free (HBD = 0) profile, combined with a low ACD/LogP of 0.04 (estimated log Kow = −0.57) . This profile contrasts with carboxylic acid-containing bioisosteres (e.g., pyrazinoic acid, which bears both HBD and ionizable acidic functionality) and with amide-containing analogs that contribute HBD capacity [1]. The topological polar surface area of 65 Ų, single rotatable bond, and zero Rule-of-5 violations position the compound within favorable oral drug-like space, yet with higher hydrogen-bond acceptor density than typically observed for simple pyrazine derivatives such as pyrazinamide (HBA = 3, HBD = 1) [1]. This altered HBA/HBD ratio influences solubility, permeability, and target-binding pharmacophore geometry.

Physicochemical Profiling ADME Prediction Lead Optimization

5-Position Derivatization Versatility: Scaffold Enablement for Tailored Biological Activity

3-Pyrazinyl-1,2,4-oxadiazole serves as a versatile parent scaffold amenable to derivatization at the oxadiazole 5-position, enabling systematic exploration of structure-activity relationships across therapeutic targets. In the 2019 diploma thesis by Lukáčová (Charles University), nine 5-substituted 3-pyrazinyl-1,2,4-oxadiazole derivatives were synthesized and evaluated for antibacterial, antifungal, and antimycobacterial activity; the synthetic route employs N′-hydroxypyrazine-2-carboximidamide reacted with diverse carboxylic acid anhydrides, yielding derivatives with modulated biological profiles [1]. The earlier 1986 study by Pancechowska-Ksepko et al. demonstrated that pyrazinyl-1,3,4-oxadiazole derivatives exhibit tuberculostatic activity against M. tuberculosis, with the most active compounds showing MIC values potent even against drug-resistant clinical isolates [2]. Comparatively, the parent 3-pyrazinyl-1,2,4-oxadiazole scaffold—by lacking a 5-substituent—offers a clean starting point with minimal intrinsic biological activity, making it an ideal negative control or baseline for SAR programs where the 5-position is systematically varied [1].

Medicinal Chemistry Scaffold Derivatization Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for 3-Pyrazinyl-1,2,4-oxadiazole (CAS 112570-98-6)


Antimycobacterial Drug Discovery: Scaffold for 5-Position SAR Exploration and Prodrug Design

3-Pyrazinyl-1,2,4-oxadiazole serves as the unsubstituted parent scaffold for systematic structure-activity relationship campaigns targeting Mycobacterium tuberculosis. As demonstrated by Gezginci et al. (2001), derivatization at the oxadiazole 5-position with carbonyl, thiocarbonyl, or POM prodrug moieties yields compounds with MIC values ranging from 50 to 800 µM against M. tuberculosis H37Rv, representing up to 8-fold potency gains over pyrazinamide upon prodrug protection [1]. The parent scaffold's lack of intrinsic antimycobacterial activity makes it the appropriate negative control and clean starting material for SAR libraries, as confirmed by the 2019 Lukáčová thesis program at Charles University [2].

Physicochemical Property Tailoring: Lipophilicity-Driven Program Design with Regioisomeric Control

Programs requiring precise control over logD for CNS penetration or metabolic stability benefit from the 1,2,4-oxadiazole regioisomer's inherently higher lipophilicity (~1 order of magnitude greater logD) compared to the 1,3,4-isomer, as established by the Boström et al. (2012) matched molecular pair analysis [3]. With an ACD/LogP of 0.04, five hydrogen-bond acceptor sites, and zero H-bond donors, 3-pyrazinyl-1,2,4-oxadiazole occupies a specific physicochemical niche that cannot be replicated by amide-, ester-, or carboxylic acid-containing analogs . Procurement of the correct regioisomer (CAS 112570-98-6) is critical; substitution with the 1,3,4-oxadiazole isomer introduces uncontrolled changes in solubility, CYP liability, and hERG binding [3].

Diuretic and Ion Transport Modulator Development: Amiloride Prodrug Scaffold

The pyrazinyl-1,2,4-oxadiazole chemotype has been validated as a prodrug scaffold for amiloride-class diuretics. The compound 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole (CGS 4270), synthesized from the pyrazinyl-1,2,4-oxadiazole framework, was evaluated in rats and dogs and demonstrated electrolyte excretion profiles similar to amiloride, confirming the scaffold's suitability for renal ion transport modulation [4]. The parent 3-pyrazinyl-1,2,4-oxadiazole serves as the key synthetic intermediate for constructing these amiloride bioisosteres, and its procurement is essential for programs exploring potassium-sparing diuretic candidates distinct from the traditional acylguanidine chemotype [4].

Kinase and Enzyme Inhibitor Pharmacophore Construction: HBA-Only Binding Motif

The unique combination of five hydrogen-bond acceptor sites with zero donor capacity makes 3-pyrazinyl-1,2,4-oxadiazole a privileged fragment for constructing ATP-competitive kinase inhibitors and enzyme inhibitors where HBA-dominant pharmacophores are required for hinge-region or active-site engagement . The pyrazine ring enhances π-π stacking interactions with aromatic residues compared to pyridine analogs, as noted in comparative studies of oxadiazole-pyrazine vs. oxadiazole-pyridine derivatives [1]. The scaffold has been incorporated into inhibitors targeting DprE1 (decaprenylphosphoryl-β-D-ribose 2′-oxidase) in M. tuberculosis, as supported by molecular docking studies of pyrazine-condensed oxadiazole derivatives [2].

Quote Request

Request a Quote for 3-Pyrazinyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.